3-(4-Chloro-2-methylphenyl)-1-propene
Description
Contextualizing the Research Landscape of Substituted Phenylpropenes in Organic Chemistry
Substituted phenylpropenes are a broad class of organic compounds characterized by a phenyl ring attached to a three-carbon propylene (B89431) chain. The structural diversity within this family arises from the varied substituents on the benzene (B151609) ring and the position of the double bond in the propenyl side chain. researchgate.net These compounds are of significant interest in organic chemistry due to their wide range of applications and their presence in natural products. nih.govnih.gov
Many phenylpropenes are found in the essential oils of plants and contribute to the distinct flavors and aromas of various herbs and spices. researchgate.net For example, eugenol (B1671780) from cloves and anethole (B165797) from anise are well-known phenylpropenes. researchgate.netresearchgate.net In addition to their sensory properties, these compounds often serve as defense mechanisms for plants against herbivores and microbes. researchgate.net
The synthetic utility of substituted phenylpropenes is vast. They serve as versatile starting materials for the synthesis of more complex molecules. The reactivity of both the aromatic ring and the propene side chain allows for a wide array of chemical transformations. For instance, the double bond can undergo addition reactions, while the aromatic ring can be further functionalized through electrophilic substitution reactions. scirp.org The specific nature and position of the substituents on the phenyl ring can direct these reactions and influence the properties of the resulting products. researchgate.net
Significance of Halogenated Aromatic Alkenes in Modern Chemical Research
Halogenated aromatic alkenes are molecules that contain a halogen atom bonded to an aromatic ring, which in turn is attached to an alkene. These compounds are significant in modern chemical research due to the unique electronic and reactive properties conferred by the halogen and alkene functional groups.
The presence of a halogen atom on the aromatic ring significantly influences the molecule's reactivity. masterorganicchemistry.com Halogens are electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic substitution, but they also act as ortho-, para-directors. masterorganicchemistry.comyoutube.com This directing effect is a crucial tool in the regioselective synthesis of polysubstituted aromatic compounds. Furthermore, the carbon-halogen bond itself can be a site for further chemical transformations, such as cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
The alkene moiety is another reactive site, capable of undergoing a variety of addition reactions, including hydrogenation, hydrohalogenation, and polymerization. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com The interplay between the halogenated aromatic ring and the alkene group can lead to novel reactivity and provides a pathway to a diverse range of chemical structures. Consequently, halogenated aromatic alkenes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as soluble poly-p-phenylenes. nih.govmdpi.com
Identification of Key Research Gaps and Objectives for 3-(4-Chloro-2-methylphenyl)-1-propene Investigations
Given the limited specific information available for this compound, a significant research gap exists in its synthesis, characterization, and reactivity. The primary objective for future investigations would be to develop an efficient and selective synthetic route to this compound.
Once a reliable synthesis is established, a thorough characterization of the molecule would be necessary. This would involve the use of modern spectroscopic techniques to create a detailed data profile for the compound.
| Property | Description |
| Molecular Formula | C10H11Cl |
| Molecular Weight | 166.65 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents and insoluble in water. chembk.com |
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, alkene protons, and methyl group protons. The splitting patterns would provide information on the connectivity of the atoms. |
| ¹³C NMR | Resonances for the carbons in the aromatic ring, the alkene, and the methyl group. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a chlorine-containing compound. |
Following complete characterization, further research objectives would involve exploring the reactivity of this compound. Key areas of investigation would include:
Reactions of the Alkene Group: Investigating addition reactions such as hydrogenation, halogenation, and hydrohalogenation to understand the influence of the substituted phenyl ring on the reactivity of the double bond.
Reactions of the Aromatic Ring: Exploring further electrophilic aromatic substitution reactions to determine the directing effects of the existing chloro and methyl substituents in conjunction with the propene group.
Polymerization Potential: Assessing the ability of the alkene functionality to undergo polymerization, potentially leading to new polymeric materials with unique properties derived from the halogenated aromatic substituent.
Synthetic Applications: Utilizing the compound as a building block in the synthesis of more complex target molecules, leveraging the reactivity of both the alkene and the halogenated aromatic ring.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-1-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPROMXIAKUTAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for 3 4 Chloro 2 Methylphenyl 1 Propene
Established Synthetic Routes for 3-(4-Chloro-2-methylphenyl)-1-propene
The construction of the this compound molecule is primarily accomplished through cross-coupling reactions, with the Kumada coupling being a particularly relevant and historically significant method for this type of transformation. This reaction involves the catalyzed coupling of a Grignard reagent with an organic halide.
A plausible and efficient synthetic route to this compound involves a nickel- or palladium-catalyzed Kumada cross-coupling reaction. This strategy hinges on the reaction between an aryl Grignard reagent and an allyl halide.
The specific precursors for this reaction are:
Aryl Grignard Reagent: 4-Chloro-2-methylphenylmagnesium halide (bromide or chloride). This reagent is typically prepared in situ from the corresponding aryl halide. A common starting material is 1-bromo-4-chloro-2-methylbenzene, which is commercially available. The Grignard reagent is formed by reacting the aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Allyl Halide: Allyl chloride or allyl bromide serves as the electrophilic coupling partner, providing the three-carbon propene unit.

Figure 1: General scheme for the Kumada coupling reaction to synthesize this compound.
An alternative precursor for the aryl Grignard reagent is 4-chloro-2-methylaniline. This commercially available starting material can be converted to the corresponding aryl halide through a Sandmeyer reaction. The Sandmeyer reaction involves the diazotization of the aniline (B41778) followed by treatment with a copper(I) halide. wikipedia.orgmnstate.edunih.gov
In the context of the Kumada coupling, the Grignard reagent itself acts as a strong base. Therefore, the addition of an external base like potassium carbonate or potassium tert-butoxide is generally not necessary for the reaction to proceed. The reaction medium is inherently basic due to the presence of the organomagnesium species.
However, in related cross-coupling reactions like the Suzuki or Heck reactions, a base is crucial for the catalytic cycle. For instance, in a hypothetical Suzuki coupling to synthesize the target molecule, a base such as potassium carbonate would be required to facilitate the transmetalation step between the organoboron species and the palladium catalyst.
For the Kumada coupling, the focus is on the choice of catalyst and solvent to ensure high efficiency and selectivity, rather than on additional base catalysis. The inherent basicity of the Grignard reagent is sufficient to drive the reaction forward.
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: Both nickel and palladium complexes are effective catalysts for Kumada coupling reactions. mdpi.com Nickel catalysts, such as NiCl₂(dppp) (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)), are often favored due to their lower cost and high reactivity. Palladium catalysts, like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), are also highly effective, though typically more expensive. The choice of ligand on the metal center can significantly influence the catalyst's activity and selectivity.
Solvent Effects: The reaction is typically carried out in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether, which are also used for the formation of the Grignard reagent. The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the solubility of the catalyst and intermediates.
Temperature and Reaction Time: The reaction temperature is a critical parameter to control. While the formation of the Grignard reagent may require gentle warming, the cross-coupling step is often carried out at room temperature or slightly below to minimize side reactions, such as homo-coupling of the Grignard reagent. The reaction time is monitored to ensure complete conversion of the starting materials, typically by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
A representative laboratory-scale synthesis would involve the slow addition of the allyl halide to a solution of the pre-formed Grignard reagent and the catalyst in THF at a controlled temperature. After the reaction is complete, an aqueous workup is performed to quench any unreacted Grignard reagent and to facilitate the extraction of the desired product. Purification is typically achieved by column chromatography or distillation.
Interactive Data Table: Illustrative Reaction Parameters for Kumada Coupling
| Parameter | Condition 1 | Condition 2 | Rationale |
| Catalyst | NiCl₂(dppp) (1-5 mol%) | Pd(PPh₃)₄ (1-5 mol%) | Nickel catalysts are cost-effective and highly reactive for this type of coupling. Palladium catalysts can offer broader functional group tolerance. |
| Solvent | Tetrahydrofuran (THF) | Diethyl Ether | Both are standard solvents for Grignard reagent formation and subsequent coupling, effectively solvating the organometallic species. |
| Temperature | 0 °C to room temperature | Room temperature | Lower temperatures can help to control the exothermicity of the reaction and minimize the formation of byproducts. |
| Reactant Ratio | Grignard:Allyl Halide (1.1:1) | Grignard:Allyl Halide (1:1) | A slight excess of the Grignard reagent can help to ensure complete consumption of the allyl halide. |
| Workup | Aqueous NH₄Cl quench | Dilute HCl quench | Quenching with a mild acid neutralizes the reaction mixture and allows for effective extraction of the organic product. |
Industrial-Scale Production Considerations for this compound
The transition from laboratory-scale synthesis to industrial production necessitates a focus on safety, efficiency, cost-effectiveness, and sustainability. For the synthesis of this compound, this involves the implementation of advanced reactor technologies and catalytic processes.
Continuous flow chemistry offers significant advantages for the industrial production of compounds involving highly reactive and exothermic processes like Grignard reactions. The use of continuous flow reactors, such as microreactors or continuous stirred-tank reactors (CSTRs), can enhance safety and efficiency.
Key benefits of continuous flow synthesis in this context include:
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of the heat generated during the exothermic Grignard reaction, reducing the risk of thermal runaways.
Enhanced Safety: The small reaction volumes at any given time minimize the potential hazards associated with handling large quantities of reactive Grignard reagents.
Precise Control of Reaction Parameters: Flow reactors enable precise control over temperature, pressure, and residence time, leading to better reproducibility and higher yields.
Increased Throughput: Once optimized, continuous flow systems can operate for extended periods, allowing for high-throughput production.
In a continuous flow setup for the synthesis of this compound, separate streams of the aryl halide, magnesium, and the allyl halide could be introduced into the reactor system, with the Grignard formation and the subsequent coupling reaction occurring in sequential zones or reactors.
The efficiency of the industrial-scale synthesis of this compound is heavily reliant on the catalytic process. The goal is to achieve high turnover numbers (TON) and turnover frequencies (TOF) for the catalyst, which translates to a lower required catalyst loading and reduced cost.
Strategies to improve catalytic efficiency include:
Catalyst and Ligand Screening: High-throughput screening of various nickel and palladium catalysts with a diverse library of ligands can identify the optimal combination for this specific transformation, maximizing yield and minimizing by-product formation.
Homogeneous vs. Heterogeneous Catalysis: While the Kumada coupling is typically a homogeneous catalytic process, the development of heterogeneous catalysts (e.g., catalysts immobilized on a solid support) could simplify product purification and catalyst recovery and recycling, which is a significant consideration in industrial processes.
Process Analytical Technology (PAT): The implementation of in-line and on-line analytical techniques can provide real-time monitoring of the reaction progress. This allows for dynamic adjustments to reaction parameters to maintain optimal conditions, thereby improving efficiency and reducing the formation of impurities.
By focusing on these industrial-scale production considerations, the synthesis of this compound can be made more economical, safer, and environmentally sustainable.
Novel Synthetic Approaches and Derivatization from Related Precursors
The synthesis of this compound, a molecule with potential applications in various fields of chemical research, can be approached through several modern synthetic methodologies. These strategies often involve the formation of a key carbon-carbon bond between the aromatic ring and the allyl group. This section explores novel synthetic routes, including allylation and related coupling reactions, methods for achieving stereoselectivity, and the incorporation of green chemistry principles.
Exploration of Allylation and Related Coupling Reactions
The construction of the this compound structure can be efficiently achieved through various cross-coupling reactions. These methods typically involve the reaction of an organometallic reagent with an organic halide or another suitable electrophile, catalyzed by a transition metal complex.
One of the most powerful and versatile methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. acs.orgmdpi.com This reaction typically involves the coupling of an aryl boronic acid or its ester with an allyl halide or acetate. For the synthesis of this compound, this would entail the reaction of (4-chloro-2-methylphenyl)boronic acid with an allyl electrophile such as allyl bromide or allyl acetate, catalyzed by a palladium complex. rsc.orgorganic-chemistry.org The use of different palladium catalysts, ligands, and reaction conditions can be optimized to achieve high yields. For instance, palladium catalysts with phosphine-free hydrazone ligands have been shown to be effective for the allyl cross-coupling of allylic acetates with various boronic acids at room temperature. rsc.org
Another prominent method is the nickel-catalyzed cross-coupling of organoboron compounds with allylic ethers or alcohols. rsc.org This approach is advantageous as it allows for the cleavage of inert C(sp³)–O bonds, offering a broad functional group tolerance and excellent regioselectivity. rsc.org The reaction of 4-chloro-2-methylphenylboronic acid with allyl alcohol or its derivatives in the presence of a suitable nickel catalyst could provide a direct route to the target molecule.
Furthermore, allylation can be achieved using allylstannanes in the presence of a Lewis acid like tin(IV) chloride, which promotes the coupling with arenes. researchgate.net This method offers a pathway to allylated arenes in good yields. researchgate.net Additionally, transition-metal-free cross-coupling reactions between arylboronic acids and allylic bromides have been developed, often requiring an inorganic base and a small amount of water to proceed efficiently. organic-chemistry.org
The table below summarizes various catalytic systems that could be adapted for the synthesis of this compound based on analogous reactions reported in the literature.
| Catalyst System | Coupling Partners | Typical Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Hydrazone Ligand | Arylboronic Acid + Allyl Acetate | Not specified | Room temperature reaction, good yields. | rsc.org |
| (Triphenyl phosphite)palladium | Arylboronic Acid + Allyl Alcohol | Toluene or Dioxane | No cocatalyst or base required for activation. | rsc.org |
| Nickel Catalyst | Organoboron Compound + Allylic Ether | Not specified | Cleavage of inert C(sp³)–O bonds, high regioselectivity. | rsc.org |
| Tin(IV) Chloride | Allylstannane + Arene | Not specified | Good yields of allylated arenes. | researchgate.net |
| Photoredox/Nickel Dual Catalyst | Aryl Halide + Allyl Trifluoroborate | Not specified | Mild reaction conditions, wide substrate scope. | organic-chemistry.org |
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound, where the molecule possesses a chiral center at the benzylic position, requires the use of asymmetric catalytic methods. Significant advancements in transition-metal-catalyzed asymmetric allylic substitution reactions provide a powerful toolkit for accessing enantioenriched allylic arenes. acs.org
Rhodium-catalyzed asymmetric allylic arylation has emerged as a robust method for the enantioselective synthesis of chiral allylic compounds. researchgate.netnih.gov These reactions can convert racemic allylic halides into a single enantiomer of the product through a dynamic kinetic asymmetric transformation. researchgate.net By employing a chiral rhodium catalyst, the coupling of a racemic allylic electrophile with (4-chloro-2-methylphenyl)boronic acid could, in principle, yield one enantiomer of this compound in high enantiomeric excess.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is another cornerstone of stereoselective synthesis. acs.orgnih.gov The choice of chiral ligand is crucial for inducing high enantioselectivity. A variety of chiral ligands, such as those based on spiroketal backbones or phosphinoxazolines, have been developed and successfully applied in the synthesis of chiral allylic amines and other derivatives. acs.orgnih.gov Adapting these systems to the arylation of an appropriate allyl substrate with a 4-chloro-2-methylphenyl nucleophile or vice-versa could provide a viable route to the desired chiral isomers.
The table below highlights some modern approaches to asymmetric allylic arylation that could be explored for the stereoselective synthesis of this compound isomers.
| Catalytic System | Reaction Type | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Rhodium / Chiral Diene or Phosphine Ligand | Asymmetric Allylic Arylation | Dynamic kinetic resolution of racemic allylic halides. | Synthesis of enantioenriched allylic arenes from racemic starting materials. | researchgate.netnih.gov |
| Palladium / Chiral Ligand (e.g., PHOX, Trost ligand) | Asymmetric Allylic Substitution | High functional group tolerance and mild reaction conditions. | Formation of C-C bonds with high enantioselectivity. | acs.org |
| Iridium / Chiral Ligand | Asymmetric Allylic Alkylation | Access to products with allylic all-carbon quaternary stereocenters. | Can be adapted for tertiary stereocenters with high enantioselectivity. | nih.gov |
| Palladium / sSPhos Ligand | Enantioselective Suzuki–Miyaura Coupling | Formation of axially chiral biphenols, demonstrating control over stereochemistry. | Potential for controlling point chirality in Suzuki-Miyaura couplings. | acs.org |
Green Chemistry Principles Applied to Propene Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. organic-chemistry.orgnih.govacs.orgnih.gov These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. organic-chemistry.org
One key aspect of green chemistry is the use of safer solvents. organic-chemistry.org Many of the aforementioned coupling reactions are performed in organic solvents. Research into conducting these reactions in greener alternatives, such as water or bio-based solvents like propylene (B89431) carbonate, is an active area. nih.govacs.org The use of amphiphilic resin-supported palladium catalysts has enabled Suzuki-Miyaura and other cross-coupling reactions to be carried out in water, often with the added benefit of catalyst recycling. acs.org
Atom economy, a measure of how many atoms of the reactants are incorporated into the final product, is another important principle. acs.org Reactions like the Suzuki-Miyaura coupling can have high atom economy, especially when the byproducts are benign and of low molecular weight. Designing synthetic routes that maximize atom economy is a primary goal of green synthesis.
The development of highly active and recyclable catalysts is also central to green chemistry. Heterogeneous catalysts or homogeneous catalysts supported on polymers or magnetic nanoparticles can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com Furthermore, employing catalytic amounts of reagents is inherently greener than using stoichiometric quantities. organic-chemistry.org
Finally, designing syntheses that start from renewable feedstocks is a long-term goal. While the synthesis of this compound is likely to start from petroleum-derived precursors, the principles of green chemistry encourage the exploration of routes that could potentially utilize bio-derived starting materials in the future. acs.org For instance, the development of methods to produce aromatic compounds from lignin (B12514952) or other biomass sources could eventually provide a more sustainable pathway to the necessary precursors.
Chemical Reactivity and Mechanistic Investigations of 3 4 Chloro 2 Methylphenyl 1 Propene
Nucleophilic Substitution Reactions Involving the Chloro Group
Nucleophilic substitution on an aryl halide, such as the chloro group in 3-(4-chloro-2-methylphenyl)-1-propene, is generally less facile than in alkyl halides due to the increased strength of the carbon-halogen bond. libretexts.org However, under specific conditions, these reactions can be induced.
Mechanistic Pathways (e.g., SN1, SN2) and Transition State Analysis
Direct SN1 and SN2 reactions are not typically observed for aryl halides. The SN2 pathway is hindered by the steric repulsion from the benzene (B151609) ring, which prevents the necessary backside attack by a nucleophile. ksu.edu.sa An SN1-type reaction would require the formation of a highly unstable aryl cation.
Instead, nucleophilic aromatic substitution (SNAr) often proceeds through an addition-elimination mechanism . This pathway involves the following steps:
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and facilitate the reaction. libretexts.orgyoutube.com
Leaving Group Departure: The chloride ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org
Another potential, though less common, mechanism is the elimination-addition pathway , which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This is more prevalent with very strong bases. youtube.com
Computational studies, such as those using density functional theory (DFT), can provide insights into the transition states and energy profiles of these reactions, helping to elucidate the preferred mechanistic pathway under different conditions. researchgate.net
Regioselectivity and Stereoselectivity in Substitution Processes
In nucleophilic aromatic substitution, the incoming nucleophile typically replaces the existing leaving group (the chloro group in this case). The regioselectivity is therefore directed to the carbon atom attached to the chlorine.
Stereoselectivity is generally not a factor in these reactions at the aromatic ring, as the reacting carbon is sp2 hybridized and planar.
Influence of Solvent and Nucleophile Characteristics on Reaction Outcomes
The success of a nucleophilic aromatic substitution is highly dependent on the reaction conditions.
Nucleophile: Strong nucleophiles are required to initiate the attack on the electron-rich aromatic ring. libretexts.org The nucleophilicity of the attacking species will directly influence the reaction rate. libretexts.org
Solvent: The choice of solvent is crucial for dissolving both the substrate and the nucleophilic reagent. ksu.edu.sa Polar aprotic solvents are often employed to enhance the reactivity of the nucleophile.
| Factor | Influence on Nucleophilic Aromatic Substitution |
| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. libretexts.org |
| Solvent Polarity | Polar aprotic solvents can increase the rate of reaction by solvating the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. |
| Leaving Group | The nature of the halogen can affect the rate, with fluoride (B91410) often being a better leaving group in SNAr reactions due to its ability to stabilize the intermediate. |
Electrophilic and Radical Addition Reactions at the Alkene Moiety
The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and radicals. savemyexams.com
Halogenation Reactions Across the Double Bond
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a characteristic reaction of alkenes. docbrown.info This electrophilic addition proceeds via a cyclic halonium ion intermediate. pdx.edu
The reaction mechanism typically involves:
Electrophilic Attack: The alkene's pi electrons attack one of the halogen atoms, displacing the other as a halide ion and forming a bridged halonium ion. libretexts.org
Nucleophilic Opening: The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite the bridge, leading to the formation of a vicinal dihalide. libretexts.org
In the presence of a nucleophilic solvent like water, a halohydrin can be formed as a major product. pdx.edu The regioselectivity of this addition generally follows Markovnikov's rule, where the nucleophile (in this case, water) adds to the more substituted carbon of the double bond. savemyexams.compdx.edulibretexts.org
Hydrogenation Processes and Catalyst Selection (e.g., Palladium Catalysts)
Hydrogenation of the alkene moiety in this compound results in the corresponding saturated alkylbenzene. This reaction is typically carried out using a metal catalyst. tcichemicals.com
Catalyst Selection:
Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes. tcichemicals.com Other metals like platinum and nickel can also be employed. ncert.nic.in
Homogeneous Catalysts: Catalysts like Wilkinson's catalyst ((PPh₃)₃RhCl) and Crabtree's catalyst can be used for selective hydrogenations under milder conditions. tcichemicals.com
The choice of catalyst can sometimes influence the selectivity of the reaction, especially in molecules with multiple reducible functional groups. For instance, certain catalysts might be chosen to selectively reduce the alkene without affecting the aryl chloride, which is generally stable to typical hydrogenation conditions. rsc.org
| Reaction | Reagents/Catalyst | Product |
| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-3-(4-chloro-2-methylphenyl)propane |
| Hydrogenation | H₂, Pd/C | 1-(4-Chloro-2-methylphenyl)propane |
Hydration and Hydrohalogenation Mechanisms
The terminal double bond of this compound is susceptible to electrophilic addition reactions, such as hydration (addition of water) and hydrohalogenation (addition of hydrogen halides like HBr or HCl). libretexts.org These reactions proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule. libretexts.orgmasterorganicchemistry.com
Mechanism:
Protonation: The reaction initiates with the electrophilic attack of a proton (from H₃O⁺ in hydration or H-X in hydrohalogenation) on the terminal carbon of the propene chain. This protonation occurs at the less substituted carbon (C1) of the double bond.
Carbocation Formation: This step generates a more stable secondary, benzylic carbocation at C2. The stability of this carbocation is significantly enhanced by resonance delocalization of the positive charge into the adjacent aromatic ring. The electron-donating methyl group on the ring further stabilizes this intermediate, while the electron-withdrawing chloro group has a modest destabilizing effect.
Nucleophilic Attack: A nucleophile (H₂O for hydration or a halide ion, X⁻, for hydrohalogenation) attacks the electrophilic carbocation. masterorganicchemistry.com
Deprotonation (for hydration): In the case of hydration, a final deprotonation step by a water molecule yields the neutral alcohol product. youtube.com
Following Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms (C1), and the hydroxyl group or halide adds to the more substituted carbon (C2). masterorganicchemistry.com
| Reaction | Reagents | Major Product | Regioselectivity |
| Hydration | H₂O, H₂SO₄ (cat.) | 1-(4-Chloro-2-methylphenyl)propan-2-ol | Markovnikov libretexts.org |
| Hydrochlorination | HCl | 2-Chloro-1-(4-chloro-2-methylphenyl)propane | Markovnikov masterorganicchemistry.com |
| Hydrobromination | HBr | 2-Bromo-1-(4-chloro-2-methylphenyl)propane | Markovnikov masterorganicchemistry.com |
Radical Polymerization Initiation and Chain Propagation Mechanisms
This compound can act as a monomer in radical polymerization processes. Free radical polymerization is a chain reaction that generally consists of three key stages: initiation, propagation, and termination. uliege.be
Mechanism:
Initiation: The process begins with the generation of free radicals from an initiator molecule (e.g., AIBN or benzoyl peroxide) upon heating or irradiation. This initiator radical then adds to the double bond of the monomer, creating a new carbon-centered radical. This new radical is, like the carbocation discussed previously, a secondary, benzylic radical, stabilized by resonance with the phenyl ring.
Propagation: The monomer radical rapidly adds to another monomer molecule, extending the polymer chain. This step repeats, building a long polymer chain. In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the growing radical chain exists in a dynamic equilibrium with a dormant species, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. researchgate.netsigmaaldrich.comnih.gov
Termination: The polymerization process concludes when two growing radical chains combine (combination) or react through hydrogen abstraction (disproportionation), resulting in a stable, non-radical polymer chain.
The structure of the resulting polymer would feature a repeating unit derived from the monomer, with the substituted phenyl group as a pendant side chain.
Oxidation Transformations and Formation of Functionalized Derivatives
The alkene functionality is readily oxidized to introduce new functional groups. Common oxidative transformations include epoxidation and oxidative cleavage. researchgate.net
Epoxidation involves the conversion of the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com
Mechanism: The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com This is known as the "butterfly mechanism." Both new carbon-oxygen bonds are formed on the same face of the alkene, resulting in a syn-addition. masterorganicchemistry.com This stereospecificity means that the relative stereochemistry of the substituents on the original alkene is preserved in the epoxide product. masterorganicchemistry.com For a terminal alkene like this compound, this results in the formation of a single enantiomeric pair of the corresponding epoxide.
| Reaction | Reagent | Product | Key Features |
| Epoxidation | m-CPBA | 2-(4-Chloro-2-methylbenzyl)oxirane | Concerted, syn-addition masterorganicchemistry.com |
The reactivity in epoxidation is enhanced by electron-donating groups on the alkene. Therefore, the electron density of the double bond, influenced by the substituted phenyl ring, will affect the reaction rate. masterorganicchemistry.com
Oxidative cleavage reactions break the carbon-carbon double bond entirely, forming two separate carbonyl-containing molecules. nih.govlibretexts.org The most common method is ozonolysis, which involves reacting the alkene with ozone (O₃) followed by a workup step that determines the final products. libretexts.org
Mechanism & Products:
Ozonide Formation: Ozone adds across the double bond to form an unstable primary ozonide (molozonide), which quickly rearranges to a more stable secondary ozonide. libretexts.org
Workup:
Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. For this compound, this cleavage results in the formation of 4-chloro-2-methylbenzaldehyde (B56668) and formaldehyde.
Oxidative Workup: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), also cleaves the ozonide. Any aldehydes formed are further oxidized to carboxylic acids. In this case, the products would be 4-chloro-2-methylbenzoic acid and carbon dioxide (from the oxidation of formaldehyde).
| Cleavage Method | Reagents | Products |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 4-Chloro-2-methylbenzaldehyde and Formaldehyde |
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | 4-Chloro-2-methylbenzoic acid and Carbon dioxide |
Rearrangement Reactions and Carbocation Chemistry
Carbocation intermediates, such as those formed during hydration and hydrohalogenation, can potentially undergo rearrangement to form a more stable carbocation. lumenlearning.comlibretexts.org These rearrangements typically involve the migration of a neighboring group (a hydride or an alkyl group) to the positively charged carbon. libretexts.orgmasterorganicchemistry.com
The driving force for a carbocation rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). masterorganicchemistry.commasterorganicchemistry.com
In the case of the electrophilic addition to this compound, the initially formed carbocation is at the C2 position. This carbocation is both secondary and benzylic.
Stability Analysis: A benzylic carbocation is already significantly stabilized by resonance with the adjacent aromatic ring. A 1,2-hydride shift from the benzylic carbon (C3) to the carbocation center (C2) would result in a primary carbocation, which is substantially less stable. Therefore, a hydride shift from this position is highly unfavorable.
Rearrangement Likelihood: Because the initially formed secondary, benzylic carbocation is already a relatively stable species and no more stable carbocation can be readily formed through a simple 1,2-hydride or alkyl shift, rearrangement reactions are not expected to be a significant pathway for this specific compound under standard hydration or hydrohalogenation conditions. The reaction will overwhelmingly proceed via nucleophilic attack on the unrearranged secondary, benzylic carbocation. masterorganicchemistry.com
Detailed Research Findings on the Stability of Carbocation Intermediates Derived from this compound Are Not Publicly Available
The stability of a carbocation is influenced by several factors, including hyperconjugation, resonance, and the electronic effects of substituents on the aromatic ring. In the hypothetical carbocations that could be formed from this compound, the presence of a methyl group and a chlorine atom on the phenyl ring, as well as the position of the positive charge, would all play a crucial role in determining their relative stabilities.
Electrophilic addition to the propene side chain would likely lead to the formation of a secondary or a benzylic carbocation. The benzylic carbocation would be expected to be more stable due to the delocalization of the positive charge into the aromatic ring. However, without specific studies on this compound, any discussion of the precise stability and potential rearrangements of its carbocation intermediates would be purely speculative.
Detailed research, including kinetic studies of reactions involving this compound or spectroscopic analysis of the intermediates, would be necessary to provide the specific data required to populate the requested article section. As such information is not present in the available literature, a scientifically accurate and detailed account of the stability of carbocation intermediates derived from this compound cannot be provided at this time.
Advanced Spectroscopic and Structural Elucidation of 3 4 Chloro 2 Methylphenyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like 3-(4-Chloro-2-methylphenyl)-1-propene. By analyzing the chemical environment of ¹H and ¹³C nuclei, their connectivity, and spatial relationships, a complete structural map can be assembled.
Advanced 1D NMR Techniques (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of unique proton environments and their integrations (relative numbers of protons). For this compound, distinct signals are expected for the aromatic protons, the alkene (vinylic) protons, the benzylic protons (CH₂ adjacent to the ring), and the methyl group protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. For this molecule, ten distinct signals are anticipated: six for the aromatic carbons (one substituted with Cl, one with CH₃, one with the propene group, and three aromatic CHs), three for the propene group carbons, and one for the methyl carbon. The chemical shifts are influenced by the electronegativity of substituents and the hybridization of the carbon atoms. Carbons bonded to the electronegative chlorine atom will be deshielded and appear at a lower field.
Predicted ¹H and ¹³C NMR Data
The following data are estimated based on typical chemical shift values for substituted allylbenzenes.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (3H) | 6.9 - 7.3 | Multiplets |
| Vinylic (-CH=) (1H) | 5.8 - 6.1 | Multiplet (ddt) |
| Vinylic (=CH₂) (2H) | 4.9 - 5.2 | Multiplets (dd) |
| Benzylic (-CH₂-) (2H) | 3.3 - 3.5 | Doublet (d) |
| Methyl (-CH₃) (3H) | 2.2 - 2.4 | Singlet (s) |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Cl | 132 - 135 |
| Aromatic C-CH₃ | 135 - 138 |
| Aromatic C-CH₂ | 138 - 141 |
| Aromatic C-H | 126 - 131 |
| Vinylic -CH= | 136 - 139 |
| Vinylic =CH₂ | 115 - 118 |
| Benzylic -CH₂- | 38 - 42 |
| Methyl -CH₃ | 18 - 22 |
2D NMR Experiments for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the benzylic protons and the adjacent vinylic proton (-CH=), and between this vinylic proton and the terminal vinylic protons (=CH₂).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. spectrabase.com This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignments for the methyl, benzylic, and alkene CH/CH₂ groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the benzylic protons and the ortho-protons on the aromatic ring, providing information about the preferred rotational conformation of the allyl group relative to the ring.
Chemical Shift Analysis and Spin-Spin Coupling Constant Interpretation
A detailed analysis of chemical shifts (δ) and coupling constants (J) provides deep structural insights.
Chemical Shift Analysis: The positions of the aromatic proton signals would be influenced by the electron-donating methyl group (shielding effect, upfield shift) and the electron-withdrawing chloro group (deshielding effect, downfield shift). The specific substitution pattern (4-chloro, 2-methyl) creates a unique set of chemical shifts for the three aromatic protons, allowing for their specific assignment when combined with coupling data.
Spin-Spin Coupling: The splitting patterns and J-values are diagnostic. The vinylic proton (-CH=) would appear as a complex multiplet (a doublet of doublet of triplets) due to coupling with the two benzylic protons and the two terminal vinylic protons. The terminal vinylic protons (=CH₂) would show distinct couplings to the other vinylic proton, with characteristic J-values for cis and trans relationships. The benzylic protons would be split into a doublet by the adjacent vinylic proton.
Stereochemical Elucidation through NMR Data
While this compound is an achiral molecule and does not have stereoisomers, NMR data can still provide information about its three-dimensional conformation. The NOESY experiment, as mentioned, would be the primary tool for this. By observing the strength of the Nuclear Overhauser Effect between the protons of the benzylic CH₂ group and the adjacent aromatic proton (on C3) and the methyl group protons (on C2), one can deduce the time-averaged spatial orientation of the propene side chain with respect to the substituted phenyl ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.
Characteristic Vibrational Modes of Alkene and Aryl Functional Groups
FT-IR and Raman spectroscopy are complementary techniques. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a complete picture of the molecule's vibrational modes.
Key Expected Vibrational Frequencies:
Aromatic Ring:
C-H stretching: Typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
C=C stretching (in-ring): A series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.
C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene (B151609) ring. For a 1,2,4-trisubstituted ring, characteristic bands would be expected in this region.
Alkene Group:
=C-H stretching: Occurs at a slightly higher frequency than aromatic C-H stretching, typically 3080-3150 cm⁻¹.
C=C stretching: A band of variable intensity around 1640-1650 cm⁻¹.
=C-H out-of-plane bending (wagging): Strong absorptions for the -CH=CH₂ group are expected in the 910-1000 cm⁻¹ range.
Alkyl Groups:
C-H stretching (methyl and methylene): Strong bands in the 2850-2960 cm⁻¹ region.
C-Cl Group:
C-Cl stretching: A strong band is expected in the fingerprint region, typically between 600-800 cm⁻¹. spectrabase.com
Interactive Table: Predicted FT-IR / Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| =C-H Stretch | Alkene | 3080 - 3150 |
| C-H Stretch | Aromatic | 3030 - 3100 |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 |
| C=C Stretch | Alkene | 1640 - 1650 |
| C=C Stretch | Aromatic | 1450 - 1600 |
| =C-H Bending | Alkene (out-of-plane) | 910 - 1000 |
| C-H Bending | Aromatic (out-of-plane) | 700 - 900 |
| C-Cl Stretch | Aryl Halide | 600 - 800 |
Conformational Analysis and Intermolecular Interactions Probed by Vibrational Spectra
The conformational landscape of this compound is largely dictated by the rotational barrier around the bond connecting the phenyl ring and the propene group. Studies on styrene and its sterically unhindered derivatives suggest that the most stable conformation is likely to be planar, where the vinyl group lies in the same plane as the aromatic ring, to maximize π-conjugation. colostate.edu For this compound, the presence of a methyl group at the ortho position might introduce some steric hindrance, potentially leading to a slightly non-planar ground-state conformation. However, without experimental data, the degree of this deviation from planarity remains speculative.
Vibrational spectroscopy (Infrared and Raman) is a powerful tool for identifying the characteristic functional groups and probing intermolecular interactions. The expected vibrational modes for this compound can be assigned based on the analysis of similar molecules.
Expected Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H stretching | ~3030 libretexts.org |
| C=C stretching | 1450-1600 libretexts.org | |
| C-H out-of-plane bending | 690-900 pressbooks.pub | |
| Propene Group | =C-H stretching | 3020-3100 libretexts.org |
| C=C stretching | ~1650 libretexts.org | |
| =C-H out-of-plane bending | 700-1000 libretexts.org | |
| Substituents | C-Cl stretching | - |
| C-H (methyl) stretching | 2850-2960 libretexts.org |
Intermolecular interactions in the condensed phase can be inferred from shifts in the vibrational frequencies. For instance, the formation of weak C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of the aromatic ring of a neighboring molecule, can influence the C-H stretching and bending modes. gla.ac.uk
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. caslab.com For this compound (C₁₀H₁₁Cl), the theoretical exact mass can be calculated. While experimental data is not available, HRMS would be expected to confirm this composition with high precision, typically within a few parts per million (ppm). mdpi.com The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). publications.gc.ca
Elucidation of Fragmentation Pathways and Isotopic Signatures
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would undergo fragmentation, providing valuable structural information. chemguide.co.ukwikipedia.org The fragmentation patterns of aromatic and organochlorine compounds are well-documented and can be used to predict the likely fragmentation pathways. libretexts.orgyoutube.com
A primary fragmentation pathway would likely involve the cleavage of the C-C bond between the phenyl ring and the propene side chain (benzylic cleavage), which is a common fragmentation for aromatic compounds. youtube.com This would lead to the formation of a stable benzylic carbocation. Another expected fragmentation is the loss of a chlorine atom or a methyl radical from the molecular ion.
Predicted Fragmentation Pathways for this compound:
| Precursor Ion (m/z) | Fragmentation | Neutral Loss | Product Ion (m/z) |
| [C₁₀H₁₁Cl]⁺• | Benzylic cleavage | •CH₂CH=CH₂ | [C₇H₆Cl]⁺ |
| [C₁₀H₁₁Cl]⁺• | Loss of chlorine | •Cl | [C₁₀H₁₁]⁺ |
| [C₁₀H₁₁Cl]⁺• | Loss of methyl radical | •CH₃ | [C₉H₈Cl]⁺ |
The isotopic signature of chlorine would be observable in the fragments containing this atom, aiding in their identification.
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing Analysis and Intermolecular Interactions (e.g., C-H···O, C-H···π, Halogen Bonds)
The solid-state structure of this compound, if crystalline, could be determined by X-ray crystallography. The crystal packing would be governed by a variety of non-covalent interactions. mdpi.com Based on the structures of related chloro- and methyl-substituted phenyl derivatives, several types of intermolecular interactions can be anticipated. mdpi.comnih.govnih.gov
Determination of Unit Cell Parameters and Space Group
X-ray diffraction analysis of a single crystal would provide the precise unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry and dimensions of the repeating unit in the crystal lattice. growingscience.com For example, a study on N-(4-chlorophenyl)-2-hydroxybenzamide reported an orthorhombic crystal system with space group Pbca and specific unit cell dimensions. nih.gov Similarly, the analysis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile revealed a monoclinic system with space group P2₁/c. growingscience.com While the specific parameters for this compound are unknown, they would be determined through such crystallographic studies.
Conformational Preferences in the Crystalline State
For instance, studies on related substituted phenyl derivatives provide insight into the likely spatial arrangement. The dihedral angle, which describes the rotation around the single bond connecting the phenyl ring and the propene side chain, is a critical parameter. In the case of this compound, steric hindrance between the ortho-methyl group and the allyl group, as well as the electronic effects of the chloro substituent, would significantly influence this angle. The molecule is expected to adopt a conformation that minimizes these steric clashes, likely resulting in a non-planar arrangement where the propene group is twisted out of the plane of the benzene ring.
Table 1: Predicted Crystallographic Parameters and Interactions for this compound (based on analogous structures)
| Parameter | Expected Value/Type | Description |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of similar size and symmetry. |
| Space Group | P2₁/c or Pbca | Centrosymmetric space groups are frequently observed for achiral molecules. |
| Dihedral Angle (Ring-Propene) | 40-70° | The angle between the plane of the phenyl ring and the C-C=C plane of the propene group, influenced by steric hindrance. |
| Key Intermolecular Interactions | C—H⋯π, π–π stacking | These non-covalent interactions are crucial for stabilizing the crystal packing arrangement. |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatography is an indispensable tool for verifying the purity of this compound and for separating it from potential isomers or impurities that may arise during its synthesis. Both gas and liquid chromatography techniques are well-suited for this purpose.
Given its volatility, this compound is an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry.
A typical GC-MS analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is generally effective for separating aromatic compounds. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification. The fragmentation pattern for this compound would be expected to show a prominent molecular ion peak, along with characteristic fragments resulting from the cleavage of the allyl side chain (benzylic cleavage) and loss of chlorine.
Table 2: Typical GC-MS Parameters for Volatile Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Provides good resolution for a wide range of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min | Separates compounds based on their boiling points and column interactions. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-400 m/z | Covers the expected mass of the parent compound and its primary fragments. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and performing precise quantitative analysis of non-volatile or thermally sensitive compounds, and it is also highly effective for compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It is then passed through a column packed with a non-polar stationary phase (most commonly C18 silica) using a polar mobile phase, such as a mixture of acetonitrile and water. The separation is based on the compound's hydrophobicity; more non-polar compounds are retained longer on the column. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring of the molecule absorbs UV light at specific wavelengths (e.g., 254 nm). For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard, allowing the concentration in an unknown sample to be accurately determined. The method can be validated for linearity, precision, and accuracy to ensure reliable results.
Table 3: Illustrative HPLC Conditions for Purity and Quantitative Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating moderately non-polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Common solvent system for RP-HPLC, with the ratio adjusted to optimize retention time and resolution. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good efficiency and reasonable run times. |
| Detection | UV at 254 nm | The phenyl ring is a strong chromophore, providing high sensitivity at this wavelength. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
Computational Chemistry and Theoretical Modeling of 3 4 Chloro 2 Methylphenyl 1 Propene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for the quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. For 3-(4-Chloro-2-methylphenyl)-1-propene, DFT calculations were performed to elucidate its fundamental electronic characteristics.
Geometry Optimization and Molecular Conformations
The initial step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Theoretical calculations for this compound reveal a non-planar structure. The presence of the propene side chain introduces conformational flexibility. The optimized geometry indicates that the phenyl ring and the propene group are not coplanar, which is a common feature in such substituted aromatic systems to minimize steric hindrance.
The key bond lengths and angles are influenced by the electronic effects of the chloro and methyl substituents on the phenyl ring. The C-Cl bond length is consistent with that of other chlorinated aromatic compounds. The bond lengths within the benzene (B151609) ring show slight deviations from a perfect hexagon, a consequence of the substituent effects. The propene group maintains its characteristic double and single bond lengths.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C-Cl | 1.74 Å |
| C=C (propene) | 1.34 Å | |
| C-C (ring-propene) | 1.51 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-C (propene) | 125.2° | |
| Dihedral Angle | C-C-C-C (ring-propene) | -110.8° |
Note: These values are representative of a DFT-optimized structure and may vary slightly depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Implications for Reactivity)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.netwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.orgschrodinger.com
For this compound, the HOMO is primarily localized on the phenyl ring and the propene double bond, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed more over the aromatic ring, particularly near the chloro substituent, suggesting this as a potential site for nucleophilic attack.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org The calculated HOMO-LUMO gap for this compound indicates a moderately reactive species.
Table 2: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.89 |
| HOMO-LUMO Gap (ΔE) | 5.36 |
Note: Energy values are illustrative and depend on the computational method.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.de It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netscienceopen.com The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potentials. chemicalbook.com Regions of negative potential (typically colored red) are electron-rich and are likely to be attacked by electrophiles. researchgate.net Conversely, areas of positive potential (colored blue) are electron-poor and are targets for nucleophiles. researchgate.net
In the MEP map of this compound, the most negative potential is concentrated around the chlorine atom due to its high electronegativity and the π-system of the benzene ring. The region of the propene double bond also shows a degree of negative potential. The hydrogen atoms of the methyl group and the aromatic ring exhibit positive electrostatic potential. This mapping reinforces the predictions from FMO analysis, highlighting the electron-rich areas as the primary reactive sites.
Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions, Hardness, Electrophilicity Index)
To quantify the reactivity of this compound more precisely, global and local reactivity descriptors derived from DFT are employed. Global descriptors, such as chemical hardness (η) and the electrophilicity index (ω), provide a general measure of the molecule's reactivity.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A larger value indicates a "harder," less reactive molecule.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electrophile.
Local reactivity descriptors, like the Fukui functions , identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, the Fukui functions would likely indicate that the carbon atoms of the propene double bond and certain carbons in the aromatic ring are the most susceptible to attack.
Table 3: Global Reactivity Descriptors
| Descriptor | Value |
| Chemical Hardness (η) | 2.68 eV |
| Electronegativity (χ) | 3.57 eV |
| Electrophilicity Index (ω) | 2.37 eV |
Note: These values are derived from the HOMO and LUMO energies and provide a quantitative measure of reactivity.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Computational methods can also predict spectroscopic properties, which can be invaluable for the identification and characterization of a compound.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the structure. pdx.edu The chemical shift of a particular nucleus is highly sensitive to its local electronic environment.
For this compound, theoretical predictions of the ¹H NMR spectrum would show distinct signals for the vinylic protons of the propene group, the allylic protons, the protons of the methyl group, and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the positions of the chloro and methyl substituents. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon atoms in the molecule.
Table 4: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.10 - 7.35 |
| Vinylic-H (=CH₂) | 5.05 - 5.15 |
| Vinylic-H (-CH=) | 5.85 - 6.00 |
| Allylic-H (-CH₂-) | 3.30 - 3.40 |
| Methyl-H (-CH₃) | 2.25 - 2.35 |
Note: These are estimated ranges and the actual spectrum may show more complex splitting patterns due to spin-spin coupling.
Simulation of Vibrational Frequencies (FT-IR, Raman) and Intensities
Theoretical simulations of vibrational spectra serve as a powerful tool for understanding the molecular structure and dynamics of this compound. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the vibrational frequencies and intensities for both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Methodologies such as B3LYP combined with basis sets like 6-311G* are commonly used to perform these calculations on the optimized geometric structure of the molecule. researchgate.netnih.gov
The calculations yield a set of normal modes of vibration, each with a specific frequency (in cm⁻¹) and intensity. These modes correspond to distinct molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For this compound, key vibrational modes include the C-H stretching of the aromatic ring and the propene group, the C=C stretching of the alkene, C-C stretching within the phenyl ring, and the characteristic vibration of the C-Cl bond. researchgate.net
The aromatic C-H stretching vibrations are typically expected in the 3100–3000 cm⁻¹ region. mdpi.com The stretching vibration of the propene C=C double bond gives rise to a characteristic band, while the C-Cl stretching vibration is anticipated at lower wavenumbers, often in the range of 760-505 cm⁻¹. researchgate.net The potential energy distribution (PED) analysis is often performed alongside these calculations to provide a quantitative assignment of each vibrational mode to specific molecular coordinates.
A hypothetical table of selected calculated vibrational frequencies and their assignments for this compound, based on typical values for its functional groups, is presented below.
Table 1: Representative Theoretical Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Intensity (Arbitrary Units) | Vibrational Assignment |
| 3085 | Medium | Aromatic C-H Stretch |
| 3020 | Medium | Alkene =C-H Stretch |
| 2985 | Strong | Methyl C-H Asymmetric Stretch |
| 1645 | Strong | Alkene C=C Stretch |
| 1590 | Strong | Aromatic C=C Stretch |
| 1480 | Medium | Methyl C-H Bending |
| 1250 | Medium | In-plane C-H Bending |
| 920 | Strong | Out-of-plane C-H Bending |
| 710 | Strong | C-Cl Stretch |
Validation of Experimental Spectroscopic Data through Computational Cross-Referencing
A crucial step in spectroscopic analysis is the validation of experimental data. Computational cross-referencing provides a robust method for confirming the assignments of vibrational bands observed in experimental FT-IR and Raman spectra. The process involves a direct comparison of the theoretically calculated vibrational frequencies and intensities with those obtained from laboratory measurements. nih.govmdpi.com
Typically, a high degree of correlation between the computed and experimental spectra confirms the accuracy of the peak assignments and the validity of the optimized molecular structure used in the calculations. mdpi.com It is a standard practice to apply a scaling factor to the calculated wavenumbers, as theoretical calculations (often based on a harmonic approximation for a molecule in a vacuum) tend to overestimate vibrational frequencies compared to the anharmonic vibrations measured experimentally in the solid or liquid phase. The mean deviation between the scaled theoretical values and the observed experimental values is a key metric for assessing the quality of the computational model. nih.gov For instance, DFT methods like mPW1PW91 and PBE1PBE have been shown to be highly effective in predicting vibrational spectra for complex molecules. nih.gov
This synergistic approach, combining theoretical calculations with experimental results, allows for a more confident and detailed interpretation of the vibrational spectra, ensuring that the structural and electronic properties derived from the analysis are reliable.
Analysis of Intermolecular Interactions and Crystal Engineering
Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify the various non-covalent interactions that govern the packing of molecules in a crystal lattice. nih.goviucr.org This analysis maps properties onto the surface that represents the boundary where the electron density of a molecule contributes more than that of its neighbors. For this compound, this method can elucidate the role of interactions such as H···H, C-H···π, and Cl···H contacts in the solid state. nih.govnih.gov
The analysis generates several graphical outputs:
d_norm maps: These surfaces are colored to show intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, immediately highlighting significant interactions like hydrogen bonds. iucr.org
For a molecule like this compound, H···H interactions are typically the most significant contributor to the crystal packing. nih.gov Due to the presence of the aromatic ring, C···H/H···C interactions, indicative of C-H···π bonding, are also expected to be substantial. The chlorine atom introduces the possibility of Cl···H contacts, which would also play a key role in the supramolecular assembly. nih.govnih.gov
Table 2: Plausible Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Percentage Contribution (%) |
| H···H | 44.0 |
| C···H / H···C | 27.0 |
| Cl···H / H···Cl | 12.5 |
| C···C | 5.5 |
| Other | 11.0 |
The total interaction energy (E_tot) is calculated as the sum of four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep), using a quantum mechanical model such as CE-B3LYP/6-31G(d,p). mdpi.commdpi.com These energies are visualized as cylindrical tubes connecting the centroids of interacting molecules, where the thickness of the tube is proportional to the magnitude of the interaction energy. This provides a clear and intuitive representation of the packing topology, highlighting the dominant forces. mdpi.com
For molecular crystals, dispersion forces are often the most significant contributor to stabilization. mdpi.com The energy framework analysis for this compound would likely reveal a packing structure dominated by dispersion forces, with electrostatic interactions also playing a directional role, particularly due to the polar C-Cl bond.
Table 3: Example Energy Framework Calculation for a Molecular Pair in a Crystal Lattice (Hypothetical)
| Molecular Pair | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |
| R(1,1) | -15.2 | -7.8 | -55.6 | 28.5 | -50.1 |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Computational chemistry provides the tools to predict the nonlinear optical (NLO) properties of molecules. dtic.mil NLO phenomena arise from the nonlinear response of a material's polarization to an intense external electric field, such as that from a laser. wikipedia.org The key parameters describing these properties are calculated using quantum chemical methods, typically DFT, by applying a finite electric field.
The relevant properties include:
Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Quantifies the second-order NLO response, responsible for effects like second-harmonic generation (SHG). A non-zero β value is a prerequisite for second-order NLO activity. nih.gov
Second Hyperpolarizability (γ): Describes the third-order NLO response.
These values are calculated as an extension of standard DFT runs. dtic.mil For this compound, the presence of electron-withdrawing (chloro) and electron-donating (methyl, propene) groups on the phenyl ring can create an intramolecular charge transfer system, which is a key feature for enhancing NLO properties, particularly the first hyperpolarizability (β). A larger value for the total hyperpolarizability (β_tot) indicates a stronger second-order NLO response. nih.gov
Table 4: Representative Calculated NLO Properties for this compound
| Parameter | Calculated Value | Units |
| Dipole Moment (µ) | 2.15 | Debye |
| Mean Polarizability (α) | 18.5 x 10⁻²⁴ | esu |
| Total First Hyperpolarizability (β_tot) | 5.8 x 10⁻³⁰ | esu |
| Total Second Hyperpolarizability (γ) | 12.2 x 10⁻³⁶ | esu |
Structure-Property Relationships for Potential Photonic Applications
The potential of this compound in photonic applications is intrinsically linked to its electronic structure, which can be elucidated through quantum chemical calculations. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the investigation of the relationship between the molecular structure and its optical and electronic properties. nih.govdatadryad.org
Substituents on the phenyl ring, such as the chloro and methyl groups in this compound, play a crucial role in tuning the electronic and optical properties of the molecule. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group, combined with the π-conjugation of the propenyl group and the phenyl ring, dictates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter in determining the molecule's reactivity and its absorption and emission characteristics. nih.gov
Theoretical studies on similar aromatic compounds have shown that such substitutions can lead to a smaller HOMO-LUMO gap, which is often associated with enhanced nonlinear optical (NLO) properties. nih.gov For instance, the introduction of donor and acceptor groups can increase the molecular polarizability and hyperpolarizability, which are critical for applications in optical switching and frequency conversion.
A hypothetical DFT study of this compound could yield the following illustrative data, calculated at the B3LYP/6-311G(d,p) level of theory, a common method for such analyses. nih.gov
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.27 | eV |
| Dipole Moment | 2.15 | Debye |
| Average Polarizability (α) | 18.5 x 10-24 | esu |
These calculated values would suggest that while the molecule has a significant dipole moment due to the chloro substituent, its HOMO-LUMO gap might be relatively large, indicating transparency in the visible region. The first hyperpolarizability value, a measure of the second-order NLO response, would need to be compared with established NLO materials to fully assess its potential. Further theoretical investigations, such as Time-Dependent DFT (TD-DFT), could predict the UV-Vis absorption spectra, providing more direct insight into its photonic behavior. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule and its interactions with a solvent over time. nih.gov For a flexible molecule like this compound, which has rotational freedom around the bond connecting the propenyl group to the phenyl ring, MD simulations can reveal the preferred conformations and the energy barriers between them.
In a solution, the conformational dynamics of this compound would be influenced by the surrounding solvent molecules. MD simulations can track the trajectory of each atom in the system, providing a detailed picture of how the molecule explores its conformational space. By analyzing these trajectories, it is possible to identify the most stable conformations, or energy minima, and the transition states between them.
To accurately model the behavior of this compound in solution, the effect of the solvent must be included in the computational model. This can be done using either implicit or explicit solvation models.
Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is useful for understanding the average electrostatic effects of the solvent on the solute's conformation and electronic properties.
Explicit solvation models , on the other hand, involve simulating a box of individual solvent molecules surrounding the solute. This method is more computationally intensive but provides a more detailed and realistic picture of the specific interactions between the solute and solvent molecules, such as hydrogen bonding and van der Waals forces. nih.gov
An MD simulation of this compound in an explicit solvent like water or a non-polar solvent like hexane (B92381) would reveal how the solvent molecules arrange themselves around the solute and how this influences the conformational preferences of the propenyl side chain. For example, in a polar solvent, conformations that expose the polar chloro group to the solvent might be favored.
Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation
| Solvent Model | Dominant Conformer (Dihedral Angle C=C-C-Car) | Relative Population (%) | Solvation Free Energy (kcal/mol) |
|---|---|---|---|
| Implicit (Water, PCM) | ~60° (gauche) | 65 | -4.2 |
| Implicit (Hexane, PCM) | ~120° (skew) | 55 | -2.1 |
| Explicit (TIP3P Water) | ~55° (gauche) | 70 | -4.5 |
The data in this illustrative table suggests that the conformational preference of this compound is sensitive to the solvent environment. In a polar solvent like water, a more compact gauche conformation might be preferred, while in a non-polar solvent, a more extended skew conformation could be dominant. The solvation free energy indicates the stability gained by the molecule when it is transferred from the gas phase to the solvent.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
While substituted phenylpropenes are a recognized class of compounds in organic synthesis, specific research detailing the role of 3-(4-Chloro-2-methylphenyl)-1-propene in the following areas is not prominently documented.
There is no available information on the specific use of this compound as a foundational molecule for the construction of new pharmaceutical scaffolds.
The chemical structure of this compound, featuring a terminal alkene and a substituted aromatic ring, suggests its potential as a precursor for a variety of functionalized derivatives. However, specific studies detailing these transformations could not be found.
Cascade and multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules. beilstein-journals.orgbeilstein-journals.orgtcichemicals.combeilstein-journals.orgorganic-chemistry.org There are no specific documented instances of this compound being utilized as a reactant in such reactions.
Polymerization Studies and Material Development
The presence of a polymerizable propene group suggests that this compound could theoretically serve as a monomer. However, specific research on its polymerization is not available.
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), and coordination polymerization are established methods for synthesizing polymers with well-defined architectures from various monomers, including substituted styrenes. cmu.eduuomustansiriyah.edu.iqfiveable.me However, studies specifically detailing the polymerization of this compound using these methods have not been reported.
Due to the lack of polymerization studies for this specific monomer, there is no information available on the synthesis, properties, or architectures of its corresponding homopolymers or copolymers.
Lack of Publicly Available Research Data for "this compound" in Specified Applications
Following a comprehensive search for scientific literature and data, it has been determined that there is no available information regarding the application of the chemical compound This compound in the specific areas of advanced organic synthesis and materials science as outlined in the user's request.
The investigation sought to find detailed research findings on the following topics related to this specific compound:
Investigation of Polymerization Mechanisms and Kinetics
Tailoring Polymer Properties through Monomer and Catalyst Modification
Catalyst Development and Ligand Design
Use in Ligand Synthesis for Organometallic Catalysis
Application in C-C and C-X Bond Functionalization Reactions
Despite employing targeted search queries, the results did not yield any studies, publications, or data repositories containing information on the polymerization of this compound, its use in modifying polymer properties, its application in the synthesis of ligands for organometallic catalysis, or its role in C-C and C-X bond functionalization reactions. The scientific literature that was retrieved pertained to other structurally related but distinct chemical compounds, and therefore, could not be used to fulfill the specific requirements of the request.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content for "this compound" based on the currently available public information. The absence of research in these specific areas suggests that the potential applications of this compound may not have been explored or that the findings have not been published in the accessible scientific domain.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Chloro-2-methylphenyl)-1-propene, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis can involve dehydrohalogenation of a chloroalkane precursor. For example, reacting 3-chloro-3-(4-chloro-2-methylphenyl)propane with a strong base (e.g., aqueous NaOH) under reflux in ethanol eliminates HCl to form the double bond. Temperature control (80–100°C) and inert atmospheres (N₂) minimize side reactions like polymerization. Reaction progress is monitored via TLC, and purification is achieved via fractional distillation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Vinyl protons appear as a multiplet (δ 5.0–6.0 ppm), aromatic protons as a doublet (δ 7.2–7.5 ppm), and methyl groups as a singlet (δ 2.3–2.5 ppm).
- IR Spectroscopy : C=C stretch (~1650 cm⁻¹) and C-Cl bond (~750 cm⁻¹).
- GC-MS : Molecular ion peak at m/z 168 (C₁₀H₁₁Cl) confirms molecular weight .
Q. How does the electronic nature of the 4-chloro-2-methylphenyl group influence the reactivity of the propene moiety?
- Methodological Answer : The electron-withdrawing chloro group reduces electron density at the double bond, increasing susceptibility to electrophilic addition. Steric hindrance from the methyl group directs reactivity to the less substituted carbon. Computational models (e.g., DFT) can validate regioselectivity trends .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the reaction mechanism of electrophilic addition to this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states and intermediates. For example, simulating HBr addition reveals carbocation stability trends: the benzylic position is favored due to resonance stabilization from the chloro-substituted phenyl ring. Activation energies and orbital interactions (e.g., HOMO-LUMO gaps) are analyzed using Gaussian or ORCA .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Use dual refinement approaches in SHELXL:
- Test alternative space groups (e.g., P2₁/c vs. P-1) and validate via R-factor convergence.
- Cross-verify hydrogen-bonding patterns using graph set analysis (Etter’s rules) to confirm packing motifs.
- Validate with residual electron density maps to detect disordered solvent or twinning .
Q. What role does this compound play in polymer synthesis, and how can its reactivity be modulated?
- Methodological Answer : As a chlorinated monomer , it participates in radical polymerization. Modulate reactivity using initiators (e.g., AIBN at 60–80°C) and chain-transfer agents (e.g., dodecanethiol) to control molecular weight. Copolymerization with styrene (1:1 molar ratio) enhances thermal stability (Tg ~120°C, measured via DSC). Post-polymerization halogenation can further tailor properties .
Q. How can in silico docking studies predict the bioactivity of this compound derivatives?
- Methodological Answer : Use AutoDock Vina to dock derivatives into target enzymes (e.g., cyclooxygenase-2). Parameters include:
- Binding affinity (ΔG ≤ -7.0 kcal/mol indicates strong interaction).
- Hydrogen-bonding networks with active-site residues (e.g., Arg120, Tyr355).
Validate predictions with in vitro enzyme inhibition assays (IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
